diguanidine phosphate chemical and physical properties
diguanidine phosphate chemical and physical properties
This technical monograph provides a comprehensive analysis of Diguanidine Phosphate (DGP) , specifically the dibasic salt (2:1 ratio of guanidine to phosphate). It is designed for researchers and formulation scientists requiring precise physicochemical data and validated synthesis protocols.
Physicochemical Profile, Synthesis, and Biopharmaceutical Utility
Executive Summary
Diguanidine Phosphate (DGP), also known as Guanidine Phosphate Dibasic, is the salt formed by the neutralization of two molar equivalents of guanidine with one equivalent of phosphoric acid. Unlike its monobasic counterpart (Monoguanidine Phosphate, pH ~4.5), DGP is alkaline (pH ~8.9) and exhibits distinct solubility and thermal stability profiles.[1]
While historically dominant in industrial flame retardancy due to its high nitrogen-phosphorus synergism, DGP is increasingly relevant in biopharmaceutical processing as a non-chloride chaotropic buffer component and a critical intermediate in the synthesis of guanidine-functionalized APIs.
Key Identifier:
Physicochemical Characterization
DGP exists as a white crystalline solid with high thermal stability relative to other organic phosphates. Its properties are governed by the strong ionic interaction between the resonance-stabilized guanidinium cations and the hydrogen phosphate anion.
Table 1: Physical Constants & Specifications
| Property | Value / Range | Experimental Note |
| Appearance | White Crystalline Powder | Hygroscopic; requires desiccated storage. |
| Melting Point | 247 – 250 °C | Decomposes upon melting.[2][3][6] |
| Solubility (Water) | ~15.5 g / 100 mL (20 °C) | High solubility facilitates aqueous processing.[3] |
| Solubility (MeOH) | ~0.1 g / 100 mL (20 °C) | Poor organic solubility allows for solvent-antisolvent crystallization. |
| pH (4% aq. soln) | 8.4 – 9.2 | Alkaline buffering range. |
| Density | 1.48 g/cm³ | High density solid. |
| Thermal Stability | Stable < 220 °C | Significant weight loss >250 °C (release of |
Thermal Behavior & Stability
DGP exhibits a two-stage thermal degradation profile.
-
Dehydration/Condensation (240–300 °C): Loss of ammonia and water, leading to the formation of condensed phosphates and melamine derivatives.
-
Char Formation (>300 °C): The residue forms a cross-linked phospho-carbonaceous char. This mechanism is the basis for its use as a flame retardant but also dictates maximum processing temperatures in melt-extrusion drug delivery systems.
Synthesis & Production Protocol
For pharmaceutical applications, the Guanidine Carbonate Route is preferred over the Guanidine Hydrochloride route to eliminate chloride contamination, which can corrode stainless steel reactors and interfere with downstream enzymatic steps.
Reaction Chemistry
Experimental Protocol: High-Purity Synthesis
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Objective: Produce >99.0% purity DGP for biochemical use.
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Scale: Laboratory (100 g basis).
Step-by-Step Methodology:
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Preparation: Charge a 500 mL glass reactor with 200 mL deionized water. Heat to 40°C.
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Acid Addition: Slowly add Phosphoric Acid (85%) (0.5 mol) with stirring.
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Neutralization: Gradually add Guanidine Carbonate (0.5 mol) in small portions.
-
Critical Control Point: Addition must be slow to manage
evolution and prevent foaming. Maintain temperature < 50°C.
-
-
Crystallization: Once addition is complete, heat solution to 80°C to ensure full dissolution, then cool slowly (5°C/hour) to 4°C.
-
Isolation: Filter the white precipitate under vacuum. Wash with ice-cold ethanol (antisolvent) to remove unreacted phosphoric acid.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Visualization: Synthesis Workflow
Figure 1: Process flow for the chloride-free synthesis of Diguanidine Phosphate.
Applications in Drug Development & Life Sciences[7][8][9][10]
While often overshadowed by Guanidine Hydrochloride (G-HCl), DGP offers unique advantages in specific biochemical contexts.
A. Protein Stabilization & Refolding
Unlike G-HCl, which is a strong denaturant at high concentrations (6M), DGP provides the guanidinium cation in a buffered, phosphate-stabilized environment.
-
Mechanism: The guanidinium ion suppresses protein aggregation by masking hydrophobic patches, while the phosphate counter-ion assists in maintaining a physiological or slightly alkaline pH (8.5–9.0), which is optimal for the refolding of many recombinant proteins (e.g., alkaline phosphatases).
-
Protocol Insight: DGP is used in the "pulse renaturation" method where unfolded proteins are diluted into a refolding buffer containing 0.5–1.0 M DGP.
B. Buffer Systems for Nucleic Acid Purification
DGP serves as a component in lysis buffers where high ionic strength and pH control are required to solubilize cell membranes without degrading DNA/RNA.
-
Advantage: Phosphate ions inhibit metal-dependent nucleases (by sequestering divalent cations like
), offering intrinsic protection to nucleic acids during extraction.
C. Synthetic Intermediate
DGP is a precursor for synthesizing bioactive biguanides (e.g., Metformin analogs) and phosphorylated guanidines. The phosphate group can act as a leaving group or activating agent in dehydration synthesis reactions under specific conditions.
Industrial Application: Flame Retardancy Mechanism
For researchers developing medical devices or lab infrastructure materials, understanding DGP's flame retardant properties is essential.
-
Char Promotion: Upon heating, DGP decomposes to release phosphoric acid and ammonia. The acid catalyzes the dehydration of cellulose (or polymer matrix), forming a carbonaceous char layer.
-
Gas Phase Dilution: The released
and dilute combustible gases in the flame zone. -
Synergy: Often used with Zinc Borate to form a glassy, protective coating that prevents oxygen diffusion.
Visualization: Mechanism of Action[7]
Figure 2: Synergistic flame retardancy mechanism of DGP involving condensed phase charring and gas phase dilution.
Safety & Handling (MSDS Summary)
-
Health Hazards: Irritating to eyes, respiratory system, and skin (R36/37/38).
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PPE: Standard lab coat, nitrile gloves, and safety goggles. Use a dust mask (N95) when handling dry powder to prevent inhalation of fine particulates.
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Storage: Store in a cool, dry place. The substance is hygroscopic; moisture absorption can lead to caking and hydrolysis over extended periods.
References
-
Alzchem Group. (n.d.). Guanidine Phosphate Technical Data Sheet. Retrieved from [Link]
-
Vroman, I. (2025).[1] Guanidine Hydrogen Phosphate-Based Flame-Retardant Formulations for Cotton. Journal of Industrial Textiles. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite. PMC. Retrieved from [Link]
-
ChemBK. (2024). Guanidine Dihydrogen Phosphate Physico-chemical Properties. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. King-Pharm Co., Ltd. [king-pharm.com]
- 3. chembk.com [chembk.com]
- 4. Guanidine Phosphate | Alzchem Group [alzchem.com]
- 5. biosynth.com [biosynth.com]
- 6. chembk.com [chembk.com]
- 7. CN114436900A - Production process of guanidine phosphate - Google Patents [patents.google.com]
